molecular formula C26H28N4O3 B11198101 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11198101
M. Wt: 444.5 g/mol
InChI Key: VPNINOJPVXWBDE-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction can be further modified by replacing triethylamine with triphenylphosphine to obtain different derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

    2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: Known for its fungicidal activity.

  • Ethyl1- 1benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate : Studied for its chemical properties and potential applications .

BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PROPOXYBENZYL)-4-PIPERIDINECARBOXAMIDE.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H28N4O3/c1-2-15-32-20-9-7-18(8-10-20)16-27-26(31)19-11-13-30(14-12-19)25-24-23(28-17-29-25)21-5-3-4-6-22(21)33-24/h3-10,17,19H,2,11-16H2,1H3,(H,27,31)

InChI Key

VPNINOJPVXWBDE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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